N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine
N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine
SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Brand Name:
Vulcanchem
CAS No.:
108392-10-5
VCID:
VC0024871
InChI:
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Molecular Formula:
C41H82N2O6P.HO
Molecular Weight:
729.1 g/mol
N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine
CAS No.: 108392-10-5
Main Products
VCID: VC0024871
Molecular Formula: C41H82N2O6P.HO
Molecular Weight: 729.1 g/mol
CAS No. | 108392-10-5 |
---|---|
Product Name | N-(9Z-Octadecenoyl)-sphing-4-enine-1-phosphocholine |
Molecular Formula | C41H82N2O6P.HO |
Molecular Weight | 729.1 g/mol |
IUPAC Name | [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 |
Standard InChIKey | NBEADXWAAWCCDG-QDDWGVBQSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Physical Description | Solid |
Description | SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid. N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid. |
Synonyms | N-oleoyl-sphingomyelin N-oleoylsphingomyelin |
PubChem Compound | 6443882 |
Last Modified | Dec 23 2021 |
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